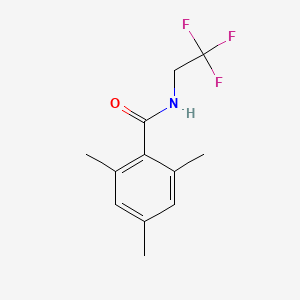

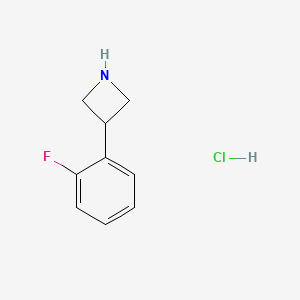

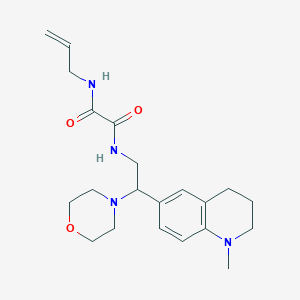

![molecular formula C24H25NO4 B2716879 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dimethoxybenzamide CAS No. 1396674-87-5](/img/structure/B2716879.png)

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dimethoxybenzamide” is a complex organic compound. Unfortunately, there’s limited information available about this specific compound . It seems to be related to biphenyl compounds and benzamide derivatives .

Chemical Reactions Analysis

The chemical reactions involving “N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dimethoxybenzamide” are not explicitly mentioned in the sources I found .Applications De Recherche Scientifique

Molecular Interactions and Structure

The study by Karabulut et al. (2014) focused on the molecular structure of a related compound, N-3-hydroxyphenyl-4-methoxybenzamide, examining its crystal structure through X-ray diffraction and DFT calculations. This research highlighted the importance of intermolecular interactions, such as dimerization and crystal packing, on the molecular geometry of the compound. These findings are crucial for understanding how such compounds can be designed for specific functions in pharmaceuticals and materials science Karabulut et al., 2014.

Biosensors Development

Karimi-Maleh et al. (2014) described the creation of a high-sensitive biosensor based on a nanocomposite modified electrode for the electrocatalytic determination of biomolecules. This study demonstrates the potential of derivatives of N-(4-hydroxyphenyl)-3,5-dinitrobenzamide in enhancing the detection capabilities of biosensors, indicating their applicability in medical diagnostics and analytical chemistry Karimi-Maleh et al., 2014.

Novel Compounds Exploration

Research by Hu et al. (2008) on Dendrobium longicornu revealed new compounds with potential anti-platelet aggregation activities. This underscores the role of benzamide derivatives in discovering new therapeutic agents, particularly for cardiovascular diseases Hu et al., 2008.

Metabolic Studies

The formation and metabolism of N-hydroxymethyl compounds were explored by Ross et al. (1983), indicating the metabolic pathways of benzamide derivatives in biological systems. Such studies are vital for drug development, providing insights into drug metabolism and potential interactions within the body Ross et al., 1983.

Pharmacological Applications

Jiao et al. (2009) worked on N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives as histone deacetylase inhibitors, showing potential in cancer therapy. This highlights the pharmacological significance of benzamide derivatives in modulating enzyme activity to treat diseases Jiao et al., 2009.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-hydroxy-2-(4-phenylphenyl)propyl]-2,3-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO4/c1-24(27,19-14-12-18(13-15-19)17-8-5-4-6-9-17)16-25-23(26)20-10-7-11-21(28-2)22(20)29-3/h4-15,27H,16H2,1-3H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBGGOGQMFMMABN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=C(C(=CC=C1)OC)OC)(C2=CC=C(C=C2)C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

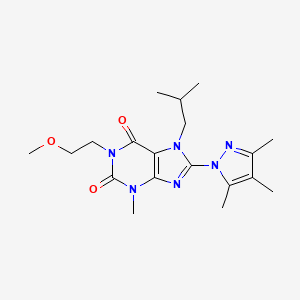

![1-(2-chlorophenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2716796.png)

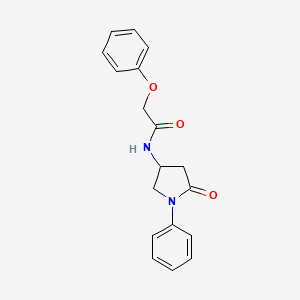

![N-methyl-3-(4-{2-[(2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide](/img/structure/B2716803.png)

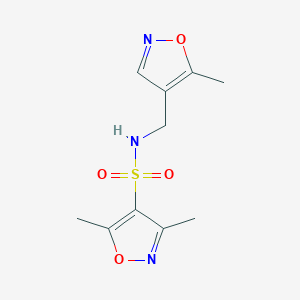

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-one](/img/structure/B2716809.png)

![2-{[1,1'-biphenyl]-4-yloxy}-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide](/img/structure/B2716812.png)

![6-Tert-butyl-2-[1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2716814.png)